molecular formula C29H22N2O3 B2687007 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887881-76-7

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No. B2687007
CAS RN: 887881-76-7
M. Wt: 446.506
InChI Key: HATFFYOLRIZRIB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a biphenyl group, a benzofuran group, and a tolyl group . These groups are common in various chemical compounds and have diverse properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group, for example, has the general formula CH3C6H4−R and can generate three possible structural isomers .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, characterized by NMR, IR, Mass, and X-ray crystallographic techniques. These derivatives were evaluated for antimicrobial, anti-inflammatory, and antioxidant activities, highlighting the versatility of benzofuran carboxamide derivatives in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Biological Evaluation

  • Antimicrobial Activity : A series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showed significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
  • Antioxidant Properties : Compounds with the benzofuran carboxamide scaffold have been investigated for their antioxidant activity, with one study finding that 1,3-di([1,1'-biphenyl]-3-yl)urea showed comparable antioxidant properties to standard antioxidants like trolox and quercetin (Lazarević et al., 2020).

Advanced Materials and Chemical Properties

  • Polymer Science : The synthesis of rigid-rod polyamides and polyimides derived from benzofuran derivatives demonstrates the application of these compounds in creating materials with excellent thermal and oxidative stability, suitable for high-performance applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Molecular Docking and Computational Studies

Molecular docking studies and DFT calculations on benzofuran-carboxylic acids derivatives revealed their potential as inhibitors against cancer and microbial diseases, showcasing the utility of computational methods in predicting the biological activity and optimizing the structure of these compounds for enhanced efficacy (Sagaama et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide” are currently unknown. This compound is a derivative of benzofuran, which has been extensively studied for its chemotherapeutic and physiological properties . .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Future Directions

Benzofuran derivatives have been the subject of much research due to their diverse biological activities . Future research could explore the potential applications of this compound in various fields, such as medicine or materials science.

properties

IUPAC Name

N-(4-methylphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c1-19-11-17-23(18-12-19)30-29(33)27-26(24-9-5-6-10-25(24)34-27)31-28(32)22-15-13-21(14-16-22)20-7-3-2-4-8-20/h2-18H,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFFYOLRIZRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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